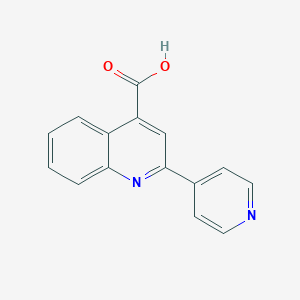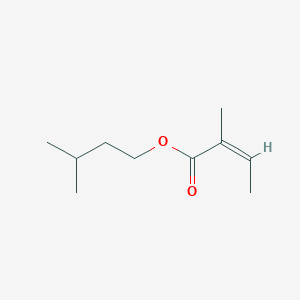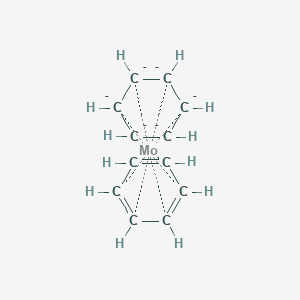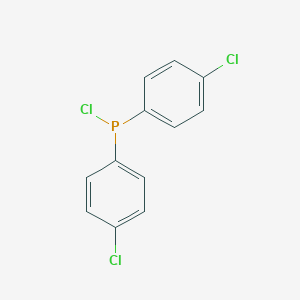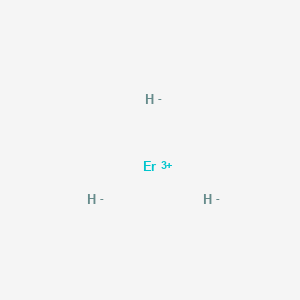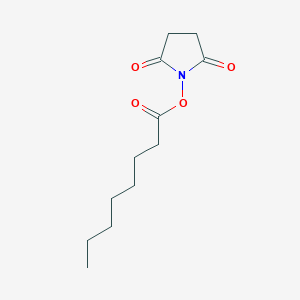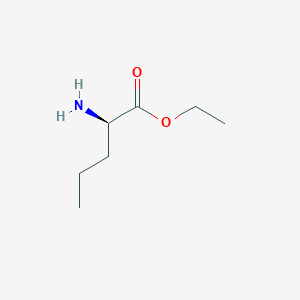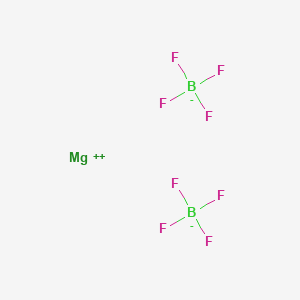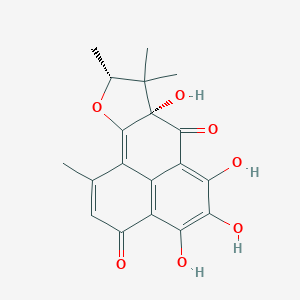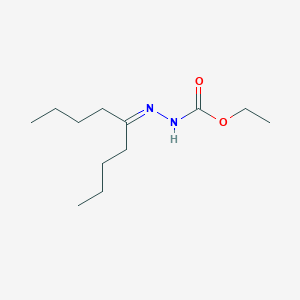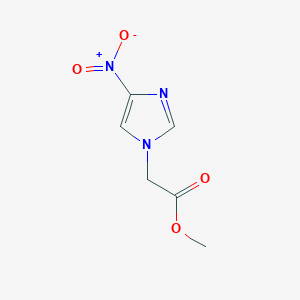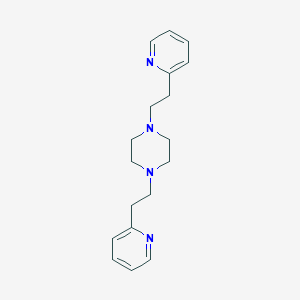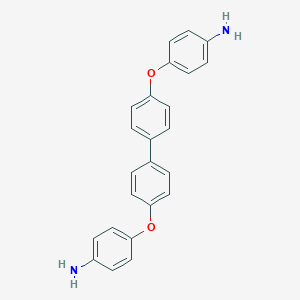
Bis(3,4-epoxybutyl) ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,4-epoxybutyl) ether, also known as diglycidyl ether of butanediol (DGEBD), is a chemical compound used in various fields of research, including material science, chemistry, and biochemistry. It is a colorless, viscous liquid with a molecular formula of C10H18O3 and molecular weight of 186.25 g/mol. DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base.
作用机制
DGEBD reacts with various functional groups, such as amines, thiols, and carboxylic acids, through the opening of its epoxide ring. The resulting product is a covalent bond between DGEBD and the functional group, which can lead to cross-linking or immobilization of the molecule. In the case of protein modification, DGEBD reacts with the amino acid residues, such as lysine and cysteine, to form stable adducts that can alter the protein's structure and function.
生化和生理效应
DGEBD has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin and eye irritation upon contact and should be handled with caution. In terms of its biochemical and physiological effects, DGEBD can alter the structure and function of proteins, which can have both positive and negative effects. For example, DGEBD has been used to immobilize enzymes for biocatalysis, which can increase their stability and activity. On the other hand, DGEBD can also lead to protein aggregation and denaturation, which can have negative effects on their function.
实验室实验的优点和局限性
DGEBD has several advantages for lab experiments, including its low toxicity, high reactivity, and ability to modify and immobilize proteins. However, it also has some limitations, such as its sensitivity to moisture and its potential to cause protein denaturation and aggregation. Therefore, careful control of experimental conditions, such as temperature, pH, and concentration, is necessary to ensure the desired outcome.
未来方向
DGEBD has several potential future directions, including its use in the development of new materials, such as biodegradable polymers and nanocomposites. It can also be used in the development of new biocatalysts for various applications, such as bioremediation and biosensors. Furthermore, DGEBD can be used in the study of protein structure and function, such as the identification of protein-protein interactions and the design of new protein-based materials.
合成方法
DGEBD is synthesized through the reaction of butanediol with epichlorohydrin in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through an opening of the epoxide ring of epichlorohydrin with butanediol to form DGEBD. The reaction is exothermic and requires careful control of temperature and pressure. The resulting product is purified through distillation and can be further characterized through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学研究应用
DGEBD has been used in various fields of research, including material science, chemistry, and biochemistry. In material science, DGEBD is used as a cross-linking agent for epoxy resins, which are widely used in the production of adhesives, coatings, and composites. In chemistry, DGEBD is used as a reagent for the synthesis of various organic compounds, such as amides and esters. In biochemistry, DGEBD is used as a tool for protein modification and immobilization, which are important techniques in the study of protein structure and function.
属性
CAS 编号 |
10580-77-5 |
|---|---|
产品名称 |
Bis(3,4-epoxybutyl) ether |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
2-[2-[2-(oxiran-2-yl)ethoxy]ethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1(7-5-10-7)3-9-4-2-8-6-11-8/h7-8H,1-6H2 |
InChI 键 |
CMZHETMDWDVBCX-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCOCCC2CO2 |
规范 SMILES |
C1C(O1)CCOCCC2CO2 |
同义词 |
Bis(2-oxiranylethyl) ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



